molecular formula C20H19N3O4 B2646661 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide CAS No. 851407-86-8

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide

Cat. No. B2646661
CAS RN: 851407-86-8
M. Wt: 365.389
InChI Key: SXYGKZDWAUMIKZ-UHFFFAOYSA-N
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Description

“N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide” is a chemical compound with the molecular formula C15H18N2O2 . It’s used in diverse scientific research areas due to its unique properties and structure.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Without specific information on “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide”, it’s difficult to predict its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide”, the molecular formula is C15H18N2O2 .

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide, due to its complex structure, is involved in various chemical synthesis processes and exhibits interesting chemical properties. For instance, Romero et al. (2013) discussed a one-pot synthesis method for heterocyclic compounds starting from 2-nitrobenzamides, potentially encompassing compounds similar to our compound of interest (Romero, Salazar, & López, 2013). Similarly, Vangala, Chow, and Tan (2013) explored the formation of molecular complexes with antibacterial agents like nitrofurantoin, which involves structural elements common in nitrobenzamides (Vangala, Chow, & Tan, 2013).

Biochemical Interactions and Applications

The compound's biochemical interactions and potential applications are noteworthy. Xu et al. (2005) investigated conformationally flexible benzamide analogs, highlighting their affinity for sigma-2 receptors, which could have implications in neurological studies or drug development (Xu et al., 2005). Rakshit et al. (2011) discussed the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation in compounds like N-methoxybenzamides, showing the compound's relevance in sophisticated chemical synthesis (Rakshit, Grohmann, Besset, & Glorius, 2011).

Therapeutic Research and Development

Finally, the compound's potential for therapeutic research and development is evident in studies like that of Dehdashti et al. (2013), who assessed cellular proliferation in tumors using a compound with a similar structure, providing insights into cancer research and potential therapeutic applications (Dehdashti et al., 2013).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-3-4-15-11-16(20(25)22-18(15)13(12)2)9-10-21-19(24)14-5-7-17(8-6-14)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYGKZDWAUMIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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